molecular formula C15H11NO B13853522 4-(3-Formylphenyl)-2-methylbenzonitrile

4-(3-Formylphenyl)-2-methylbenzonitrile

Cat. No.: B13853522
M. Wt: 221.25 g/mol
InChI Key: NGDAPFNOCHARIT-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-2-methylbenzonitrile is a benzonitrile derivative featuring a formyl group at the 3-position of a phenyl ring attached to the 4-position of a 2-methylbenzonitrile core. This compound is structurally characterized by:

  • Aromatic nitrile group: Provides reactivity for nucleophilic additions or substitutions.
  • Formyl substituent: Enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation) .

Its applications span organic synthesis intermediates, particularly in constructing diarylmethanes or heterocyclic frameworks via cross-coupling or photoredox-catalyzed reactions .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-(3-formylphenyl)-2-methylbenzonitrile

InChI

InChI=1S/C15H11NO/c1-11-7-14(5-6-15(11)9-16)13-4-2-3-12(8-13)10-17/h2-8,10H,1H3

InChI Key

NGDAPFNOCHARIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenyl)-2-methylbenzonitrile typically involves the formylation of 2-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where 2-methylbenzonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenyl)-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-2-methylbenzonitrile.

    Reduction: 4-(3-Aminophenyl)-2-methylbenzonitrile.

    Substitution: 4-(3-Nitrophenyl)-2-methylbenzonitrile or 4-(3-Halophenyl)-2-methylbenzonitrile.

Scientific Research Applications

4-(3-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between 4-(3-Formylphenyl)-2-methylbenzonitrile and structurally related benzonitrile derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Boiling Point (°C) Synthetic Route Applications References
This compound 2-methylbenzonitrile core with 3-formylphenyl at 4-position 221.23 (calculated) Not reported Cross-coupling, formylation reactions Intermediate for diarylmethanes, heterocycles
4-(Benzylsulfanyl)-2-methylbenzonitrile 2-methylbenzonitrile with benzylthio group at 4-position 255.35 (reported) Not reported Nucleophilic substitution of halides Thioether-based ligand design
4-Formyl-3-methoxybenzonitrile Methoxy group at 3-position, formyl at 4-position 161.16 318.2 Aldehyde introduction via oxidation Photoredox catalysis substrates
4-[(4-Formylphenoxy)methyl]benzonitrile Phenoxy linker between benzonitrile and formylphenyl groups 237.25 Not reported Etherification followed by formylation Polymer precursors, crosslinkers
2-Methylbenzonitrile Simplest analog with methyl at 2-position, no additional substituents 117.15 220–225 Nitrile alkylation or Friedel-Crafts acylation Solvent, intermediate for agrochemicals

Key Comparative Insights :

Functional Group Influence: The formyl group in this compound distinguishes it from non-carbonylated analogs like 4-(benzylsulfanyl)-2-methylbenzonitrile. This group enhances its utility in condensation reactions compared to thioether or methoxy derivatives . Methoxy vs. Methyl: 4-Formyl-3-methoxybenzonitrile () exhibits higher polarity and lower volatility (boiling point 318.2°C) than this compound due to methoxy’s electron-donating effects .

Synthetic Accessibility: this compound is typically synthesized via formylation of pre-functionalized benzonitriles, whereas 4-[(4-formylphenoxy)methyl]benzonitrile requires multi-step etherification and oxidation . Simpler analogs like 2-methylbenzonitrile are produced through direct nitrile alkylation, offering cost-effective scalability .

Thermal Stability :

  • Pyrolysis studies () indicate that methyl-substituted benzonitriles (e.g., 2-methylbenzonitrile) degrade at ~500°C, releasing nitrile fragments. In contrast, formyl-containing derivatives like this compound likely exhibit lower thermal stability due to the reactive aldehyde group .

Crystallographic Behavior :

  • Hydrogen-bonding patterns in this compound may differ from methoxy or sulfanyl analogs. For example, the formyl group can engage in stronger C=O···H–N interactions compared to weaker S···H or O–CH₃ interactions, affecting crystal packing .

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